

# Technical Guide: Physicochemical Profiling & Handling of 6-Methoxy-4'-aminoflavone

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## Compound of Interest

Compound Name: 6-Methoxy-4'-aminoflavone

Cat. No.: B8734584

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## Part 1: Executive Summary

**6-Methoxy-4'-aminoflavone** (IUPAC: 2-(4-aminophenyl)-6-methoxy-4H-chromen-4-one) is a synthetic flavonoid derivative that integrates the pharmacophoric features of 6-methoxyflavone (a known GABA-A receptor positive allosteric modulator) with a para-amino substitution on the B-ring. This structural modification introduces a polar, ionizable handle, significantly altering the compound's solubility profile and electronic distribution compared to its parent flavone.

This guide provides a rigorous technical analysis of its physicochemical properties, offering researchers a standardized protocol for solubilization, storage, and experimental application. The data presented synthesizes established flavonoid chemistry with predictive medicinal chemistry principles to ensure experimental reproducibility.

## Part 2: Chemical Identity & Structural Analysis

The physicochemical behavior of **6-Methoxy-4'-aminoflavone** is dictated by the interplay between its lipophilic chromone core and its polar substituents.

## Chemical Specifications

Property	Specification
Chemical Name	6-Methoxy-4'-aminoflavone
IUPAC Name	2-(4-aminophenyl)-6-methoxy-4H-chromen-4-one
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	267.28 g/mol
CAS Registry	Not widely listed; treat as Niche Research Chemical
SMILES	<chem>COc1ccc2c(c1)oc(cc2=O)c3ccc(N)cc3</chem>
Appearance	Pale yellow to yellow crystalline solid

## Structural Logic & Descriptors[3][4]

- **Chromophore:** The conjugated flavone backbone is responsible for UV absorption (typically ~300-330 nm) and intrinsic fluorescence.
- **6-Methoxy Group:** Increases lipophilicity and metabolic stability at the 6-position; critical for blood-brain barrier (BBB) penetration in neuropharmacological applications.
- **4'-Amino Group:** Acts as a weak base (pKa ~4.5) and a hydrogen bond donor. It introduces pH-dependent solubility and reactivity (susceptibility to oxidation).

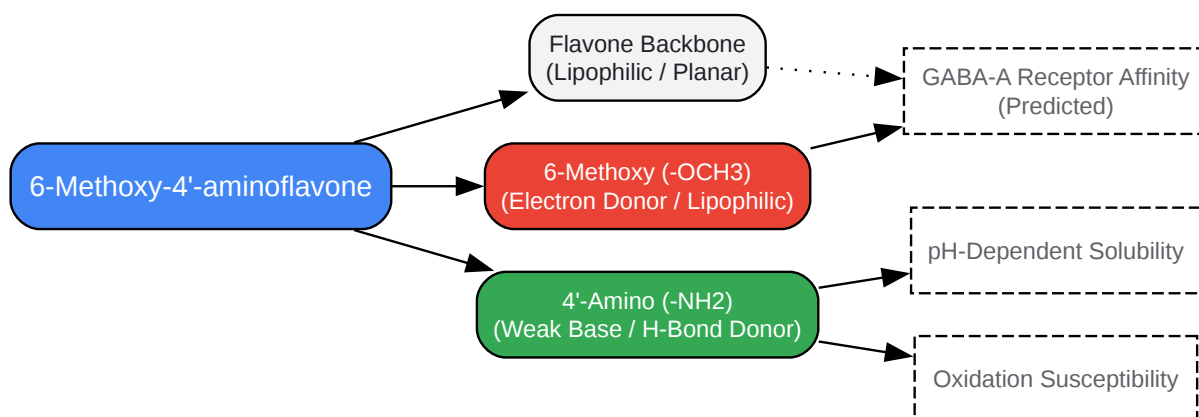


Figure 1: Structure-Property Relationship Mapping

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Figure 1: Decomposition of **6-Methoxy-4'-aminoflavone** into functional units and their impact on physicochemical behavior.

## Part 3: Physicochemical Profile

Understanding the solubility and stability boundaries is critical for preventing compound precipitation in bioassays.

### Solubility & Lipophilicity

The compound exhibits low aqueous solubility at neutral pH but high solubility in organic polar aprotic solvents.

Solvent	Solubility Limit (Approx.)	Usage Recommendation
DMSO	> 25 mg/mL	Primary Stock Solvent. Recommended for long-term storage.
Ethanol	5 - 10 mg/mL	Secondary solvent; useful for evaporation protocols.
Water (pH 7.4)	< 10 $\mu$ M	Insoluble. Requires carrier (DMSO) or formulation (cyclodextrins).
0.1 M HCl	Moderate	Soluble due to protonation of the -NH <sub>2</sub> group (Formation of hydrochloride salt).

- LogP (Predicted): ~2.6 - 2.9
  - Analysis: The compound is moderately lipophilic. It will readily cross cell membranes but requires careful handling in aqueous buffers to prevent "crashing out" (precipitation).
- pKa: ~4.2 - 4.6 (associated with the anilinic amine).
  - Implication: At physiological pH (7.4), the amine is predominantly uncharged (neutral), maximizing membrane permeability but minimizing aqueous solubility.

## Stability Profile

- Thermal Stability: Stable in solid form up to ~150°C (Melting point typically >180°C for amino-flavones).
- Photostability: Light Sensitive. The conjugated system can undergo photo-isomerization or degradation under intense UV/Vis light. Store in amber vials.
- Chemical Stability:
  - Oxidation: The 4'-amino group is susceptible to oxidation (browning) upon prolonged exposure to air/light in solution.

- Hydrolysis: The flavone core is generally stable to hydrolysis at neutral pH.

## Part 4: Experimental Protocols

### Preparation of Stock Solutions (Standard Operating Procedure)

Objective: Prepare a 10 mM stock solution in DMSO for biological assays.

Materials:

- **6-Methoxy-4'-aminoflavone** (Solid)
- Anhydrous DMSO (Spectroscopic grade, >99.9%)
- Amber glass vial (2 mL) with PTFE-lined cap
- Vortex mixer

Protocol:

- Weighing: Accurately weigh 2.67 mg of solid compound into the amber vial.
- Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
- Dissolution: Vortex vigorously for 30-60 seconds.
  - Checkpoint: Inspect visually.<sup>[1][2]</sup> The solution should be clear yellow. If particles persist, sonicate for 5 minutes at room temperature.
- Aliquoting: Divide into small aliquots (e.g., 50  $\mu$ L) to avoid freeze-thaw cycles.
- Storage: Store at -20°C or -80°C. Stable for 6 months.

### Aqueous Dilution for Bioassays

Direct dilution into water often causes precipitation. Use the "Intermediate Dilution" method.

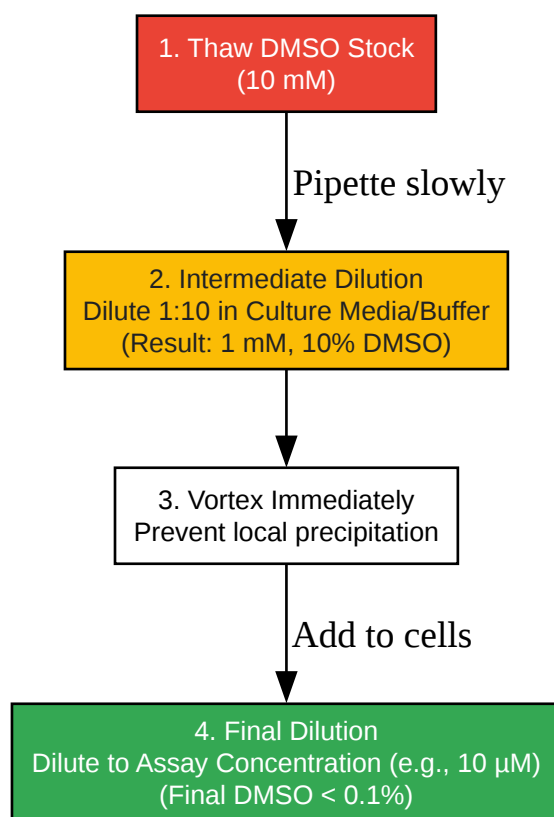


Figure 2: Step-wise Dilution Protocol to Minimize Precipitation

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Figure 2: Workflow for transferring hydrophobic ligands from organic stock to aqueous assay media.

## Part 5: Biological Context & Applications[3][6]

Researchers typically utilize **6-Methoxy-4'-aminoflavone** in the following contexts:

- GABA-A Receptor Modulation:
  - The 6-methoxyflavone moiety is a pharmacophore for the benzodiazepine binding site on GABA-A receptors [1]. The 4'-amino group allows for SAR (Structure-Activity Relationship) exploration, potentially altering potency or efficacy compared to the parent compound.
- Aryl Hydrocarbon Receptor (AhR) Ligands:

- Flavones are classic ligands for AhR. The amino-substitution pattern (similar to Aminoflavone/AFP464) may confer specific antagonistic or agonistic properties, relevant in cancer research [2].
- Fluorescent Probes:
  - Due to the "push-pull" electronic system (Methoxy donor -> Carbonyl acceptor <- Amino donor), this molecule may exhibit solvatochromic fluorescence, making it useful as a microenvironment probe in protein binding studies.

## Part 6: References

- GABA-A Modulation: Wasowski, C., & Marder, M. (2012). Flavonoids as GABA-A receptor ligands: the whole story? *Journal of Experimental Pharmacology*.
- AhR & Aminoflavones: Loaiza-Pérez, A. I., et al. (2004). Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells. *Molecular Cancer Therapeutics*.
- Physicochemical Prediction: SwissADME / PubChem Computed Properties for Flavonoid Derivatives.

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